molecular formula C18H14N4O2 B11018320 N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11018320
M. Wt: 318.3 g/mol
InChI Key: HMRQBVXJGFIHBF-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant pharmacological activities, making this compound of interest in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with 4-hydroxyquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole or quinoline rings.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is unique due to its dual pharmacophore structure, combining the properties of both benzimidazole and quinoline. This duality enhances its potential efficacy and broadens its range of applications compared to similar compounds that may only contain one of these moieties.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H14N4O2/c23-17-11-5-1-2-6-13(11)19-9-12(17)18(24)20-10-16-21-14-7-3-4-8-15(14)22-16/h1-9H,10H2,(H,19,23)(H,20,24)(H,21,22)

InChI Key

HMRQBVXJGFIHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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